6-chloro-4-methoxy-4H-pyridazin-3-imine
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Overview
Description
6-chloro-4-methoxy-4H-pyridazin-3-imine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and an imine group at the 3rd position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methoxy-4H-pyridazin-3-imine typically involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base. The reaction conditions often include heating the mixture to reflux temperature to facilitate the substitution of the chlorine atom with the methoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methoxy-4H-pyridazin-3-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted pyridazin-3-imines.
Oxidation: Formation of 6-chloro-4-methoxy-4H-pyridazin-3-nitrile.
Reduction: Formation of 6-chloro-4-methoxy-4H-pyridazin-3-amine.
Scientific Research Applications
6-chloro-4-methoxy-4H-pyridazin-3-imine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 6-chloro-4-methoxy-4H-pyridazin-3-imine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is crucial for platelet aggregation and cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methylpyridazin-3-amine
- 6-chloro-4-methoxypyridazin-3-one
- 6-chloro-4-methylpyridazin-3-imine
Uniqueness
6-chloro-4-methoxy-4H-pyridazin-3-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6ClN3O |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
6-chloro-4-methoxy-4H-pyridazin-3-imine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2-3,7H,1H3 |
InChI Key |
CDARTXSWZBTORI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C(N=NC1=N)Cl |
Origin of Product |
United States |
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